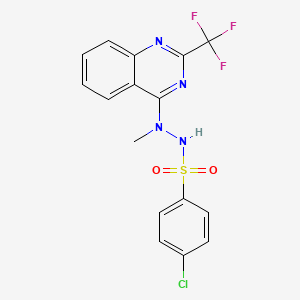

4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

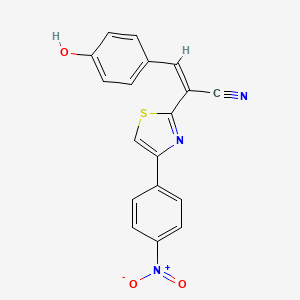

“4-Chloro-N’-methyl-N’-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide” is a chemical compound with the molecular formula C16H12ClF3N4O2S and a molecular weight of 416.81 .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl-containing building blocks. Some of the most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a quinazolinyl group attached to a benzenesulfonohydrazide core .科学的研究の応用

Medicinal Chemistry and Drug Development

Quinazoline derivatives are extensively studied for their medicinal chemistry applications due to their stability and potential as bioactive molecules. These compounds are part of over 200 naturally occurring alkaloids and have been synthesized for various biological activities, including antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazoline nucleus's versatility allows for the introduction of bioactive moieties to create potential medicinal agents, addressing challenges like antibiotic resistance and solubility issues in drug development (Tiwary et al., 2016).

Optoelectronic Materials

Quinazoline derivatives have also found applications in optoelectronic materials due to their luminescent properties. Research highlights their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This demonstrates the compound's potential in developing advanced materials for electronic and photonic applications (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer properties, inhibiting various therapeutic protein targets beyond EGFR, including kinases, histone deacetylase, Nox, and metabolic pathways. This broad targeting spectrum suggests that quinazoline compounds, including derivatives similar to 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide, may hold promise in cancer treatment. Their structural diversity and ability to target multiple proteins make them promising candidates for novel anticancer drugs (Ravez et al., 2015).

特性

IUPAC Name |

4-chloro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N4O2S/c1-24(23-27(25,26)11-8-6-10(17)7-9-11)14-12-4-2-3-5-13(12)21-15(22-14)16(18,19)20/h2-9,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUSKQITCFEMRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2521541.png)

![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![4-(3-Fluoro-4-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2521552.png)

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)